2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1396994-80-1
VCID: VC3034301
InChI: InChI=1S/C10H10N2O4S/c1-6(10(13)14)11-9-7-4-2-3-5-8(7)17(15,16)12-9/h2-6H,1H3,(H,11,12)(H,13,14)
SMILES: CC(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1
Molecular Formula: C10H10N2O4S
Molecular Weight: 254.26 g/mol

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid

CAS No.: 1396994-80-1

Cat. No.: VC3034301

Molecular Formula: C10H10N2O4S

Molecular Weight: 254.26 g/mol

* For research use only. Not for human or veterinary use.

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid - 1396994-80-1

Specification

CAS No. 1396994-80-1
Molecular Formula C10H10N2O4S
Molecular Weight 254.26 g/mol
IUPAC Name 2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoic acid
Standard InChI InChI=1S/C10H10N2O4S/c1-6(10(13)14)11-9-7-4-2-3-5-8(7)17(15,16)12-9/h2-6H,1H3,(H,11,12)(H,13,14)
Standard InChI Key FXIGPASFALLPHG-UHFFFAOYSA-N
SMILES CC(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1
Canonical SMILES CC(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1

Introduction

Chemical Structure and Properties

Molecular Structure

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid comprises a benzisothiazole core with a 1,1-dioxide functionality and an aminopropanoic acid substituent at position 3. The compound features several key structural components:

  • A fused ring system consisting of a benzene ring and an isothiazole ring

  • A sulfonyl (SO₂) group at positions 1,1 of the isothiazole ring

  • An amino linkage at position 3 of the benzisothiazole system

  • A propanoic acid group with substitution at position 2 (corresponding to an alanine derivative)

The structural arrangement is similar to 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid, which has a documented molecular formula of C₁₀H₁₀N₂O₄S and a molecular weight of 254.26 . The primary difference lies in the position of substitution on the propanoic acid chain.

Structural Comparison with Related Compounds

Table 1: Comparative Analysis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acidC₁₀H₁₀N₂O₄S~254.26Alanine derivative with α-methyl substitution
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acidC₁₀H₁₀N₂O₄S254.26 β-Alanine derivative without α-substitution
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]propanoic acidC₁₀H₉NO₄S₂271.31 Contains thio linkage instead of amino linkage
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-bromopropanoateC₁₃H₁₅BrN₂O₄S375.24Contains bromopropanoate ester functionality

Synthesis Methods

From Saccharin Derivatives

The literature indicates that 3-substituted 1,2-benzisothiazole 1,1-dioxides can be synthesized from saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) and organolithium compounds . A potential synthetic route could involve:

  • Reaction of saccharin with an appropriate organolithium reagent to modify the 3-position

  • Subsequent functionalization to introduce the aminopropanoic acid moiety

  • Control of stereochemistry at the α-carbon of the propanoic acid portion

Via Nucleophilic Substitution

Another potential approach involves using saccharin pseudo-chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide):

  • Preparation of 3-chloro-1,2-benzisothiazole 1,1-dioxide from saccharin

  • Nucleophilic substitution with a protected form of alanine

  • Deprotection to yield the final compound

This approach is supported by research indicating that reactions of saccharin pseudo-chloride with various nucleophiles have been systematically investigated .

Synthetic Considerations

Several factors would need to be considered when synthesizing this compound:

  • Protection Strategies: The carboxylic acid functionality would likely require protection during certain synthetic steps

  • Stereochemistry: Synthesis would need to account for the stereogenic center at the α-carbon of the propanoic acid portion

  • Reaction Conditions: Anhydrous conditions and temperature control would be critical for certain steps

  • Purification Methods: Chromatographic techniques would likely be necessary for isolation of the pure compound

Compound ClassObserved ActivitiesPotential Relevance to Target Compound
Benzisothiazole derivatives with amino substituentsIon channel modulation, particularly Kv1.3 inhibition May possess similar ion channel modulatory effects
3-amino-1,2-benzisothiazole compoundsApplications in pest control Potential agricultural applications
Saccharin-derived compoundsVarious pharmacological activitiesMay share common biological properties

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR expected signals:

  • Aromatic protons from the benzene ring (multiple signals in the δ 7-8 ppm region)

  • Methyl group at the α-carbon (doublet around δ 1.5 ppm)

  • α-Hydrogen of the propanoic acid (quartet around δ 4-4.5 ppm)

  • NH proton (broad signal, potentially around δ 5-6 ppm)

  • Carboxylic acid proton (broad signal, potentially around δ 10-12 ppm)

¹³C NMR expected signals:

  • Carbonyl carbon of the carboxylic acid (~δ 170-175 ppm)

  • Aromatic carbons (multiple signals in the δ 120-140 ppm region)

  • Carbon at position 3 of the benzisothiazole ring (~δ 150-160 ppm)

  • α-Carbon of the propanoic acid (~δ 50-60 ppm)

  • Methyl carbon (~δ 15-20 ppm)

Mass Spectrometry

Would likely show:

  • Molecular ion peak at m/z 254 (corresponding to C₁₀H₁₀N₂O₄S)

  • Fragment peaks corresponding to loss of CO₂ (m/z 210)

  • Fragments related to cleavage at the C-N bond

Infrared Spectroscopy

Expected characteristic absorption bands:

  • Carboxylic acid O-H stretch (~3200-2800 cm⁻¹)

  • N-H stretch (~3300-3500 cm⁻¹)

  • C=O stretch (~1700-1730 cm⁻¹)

  • S=O stretches (~1300-1350 cm⁻¹ and ~1140-1190 cm⁻¹)

  • Aromatic C=C stretches (~1600 and ~1450 cm⁻¹)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would likely be the method of choice for purity assessment and separation of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid. Reverse-phase HPLC with UV detection would be appropriate, potentially using:

  • C18 stationary phase

  • Mobile phase consisting of water/acetonitrile gradient with acid modifier (e.g., 0.1% formic acid)

  • UV detection at wavelengths corresponding to aromatic absorption (~254 nm)

Applications in Research and Development

Pharmaceutical Research

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid could serve as:

  • A potential lead compound for ion channel modulator development

  • A building block for the synthesis of more complex bioactive molecules

  • A tool compound for investigating structure-activity relationships in benzisothiazole derivatives

Chemical Probe Development

The compound's unique structural features make it potentially valuable for developing chemical probes, which could be used to:

  • Study specific biological pathways

  • Investigate ion channel function

  • Serve as a template for affinity-based probes

Agricultural Research

Based on patent information regarding related compounds , 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid might find applications in:

  • Development of novel pesticides

  • Creation of compounds for managing agricultural pests

  • Research tools for investigating pest control mechanisms

Future Research Directions

Structure Optimization

Future research could focus on:

  • Modifying the α-methyl group to investigate effects on biological activity

  • Introducing additional functionalities to the benzene ring portion

  • Exploring alternative linking groups between the benzisothiazole scaffold and the amino acid portion

Mechanistic Studies

If biological activity is confirmed, mechanistic studies could investigate:

  • Binding modes to potential target proteins

  • Structure-activity relationships through systematic modification

  • Cellular pathways affected by the compound

Synthetic Methodology Development

Development of efficient, stereoselective synthetic routes to 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid and related compounds could be a valuable research direction, potentially involving:

  • Catalytic asymmetric methods

  • One-pot synthetic approaches

  • Green chemistry principles to reduce environmental impact

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